molecular formula C9H12FNO B2881800 (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol CAS No. 2248175-16-6

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol

Cat. No.: B2881800
CAS No.: 2248175-16-6
M. Wt: 169.199
InChI Key: MZMFELPDPUFLRB-ZETCQYMHSA-N
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Description

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a chiral compound featuring a fluoropyridine moiety attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-fluoropyridine.

    Grignard Reaction: The 6-fluoropyridine undergoes a Grignard reaction with a suitable Grignard reagent to introduce the methylpropanol moiety.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large-scale Grignard reactions with optimized conditions to ensure high yield and purity.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The fluoropyridine moiety can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the reduced fluoropyridine derivative.

    Substitution: The major products are the substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to its target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol: The racemic mixture containing both (2S) and (2R) enantiomers.

    3-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-12)4-8-2-3-9(10)11-5-8/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMFELPDPUFLRB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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